8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7FINO |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
8-fluoro-3-iodo-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7FINO/c1-5-8(12)10(14)6-3-2-4-7(11)9(6)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
HFMGNTOGJCDUID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)F)I |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoro 3 Iodo 2 Methylquinolin 4 1h One and Analogous Quinolinone Systems
Established and Emerging Synthetic Strategies for Quinolin-4(1H)-ones
The quinolin-4-one framework can be assembled through a variety of synthetic routes, ranging from century-old classical name reactions to modern, highly efficient catalytic protocols.
These foundational methods remain relevant for their reliability and ability to generate a wide array of quinolinone structures.
Gould-Jacobs Reaction : This reaction is a key thermal cyclization method for producing the quinolin-4-one backbone. mdpi.com It begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation yield the target 4-hydroxyquinoline. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org High temperatures are typically required for the cyclization step, and optimizing the temperature and reaction time is crucial to maximize yield and prevent degradation. ablelab.eu
Conrad-Limpach Synthesis : First described in 1887, this method involves the reaction of an aniline with a β-ketoester. mdpi.comnih.gov The reaction proceeds through an initial condensation, followed by a thermal cyclization to yield a 4-hydroxyquinoline. nih.govscribd.com Traditionally, this synthesis requires high-boiling point solvents like mineral oil or diphenyl ether to facilitate the high-energy cyclization step, which can achieve yields up to 95%. mdpi.com
Friedländer Synthesis : This reaction provides a direct route to quinolines by condensing a 2-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids, bases, or simply by heating the reactants. organicreactions.orgwikipedia.org A significant advantage is its straightforward nature, though its utility can be limited by the availability of the requisite 2-aminobenzaldehyde (B1207257) or 2-aminoketone starting materials. researchgate.net
Pfitzinger Reaction : Considered an extension of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin (B1672199) or isatoic acid as the starting material, which condenses with a carbonyl compound to form a quinoline-4-carboxylic acid. organicreactions.orgresearchgate.net This method offers an alternative entry to the quinoline (B57606) scaffold, particularly when the corresponding 2-aminoaryl ketone is not readily accessible. researchgate.net
Camps Cyclization : The Camps reaction is another valuable method that involves the cyclization of an N-(2-acylaryl)amide. mdpi.com This intramolecular reaction can be promoted by a base and provides a route to substituted quinolin-4-ones. mdpi.com
Transition metal catalysis has revolutionized quinolinone synthesis, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. mdpi.commdpi.com
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for carbonylation reactions to construct the quinolin-4-one ring. One established method involves the coupling of a 2-iodoaniline (B362364) with a terminal alkyne under a carbon monoxide atmosphere, catalyzed by a palladium complex such as PdCl₂(PPh₃)₂. mdpi.com More recent developments have focused on intramolecular N-arylation of enamine intermediates, derived from the Michael addition of an amine to a (Z)-β-chlorovinyl ketone, to afford quinolin-4(1H)-ones in a tandem, one-pot process. organic-chemistry.org
Copper-Catalyzed Reactions : Copper catalysts offer a cost-effective and efficient alternative for synthesizing 4-quinolones. organic-chemistry.org Methods include the direct cyclization of readily available primary anilines and alkynes under mild conditions. organic-chemistry.org Another approach is the copper-catalyzed tandem C-N and C-C bond formation between an aryl boronic acid and a nitrile, using oxygen from the air as a green oxidant. organic-chemistry.org
Cobalt-Catalyzed Reactions : Cobalt-catalyzed C-H activation has emerged as a powerful tool. For instance, a Co(III)-catalyzed cyclization of acetophenones and anilines can produce a variety of quinoline skeletons with high yields and broad functional group tolerance. mdpi.com
In response to the growing need for environmentally benign chemical processes, green chemistry principles have been applied to quinolone synthesis. researchgate.netacs.org These methods aim to reduce waste, minimize the use of hazardous solvents and reagents, and lower energy consumption. researchgate.net
Key green strategies include:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in classical reactions like the Friedländer synthesis. sruc.ac.ukqeios.com
Use of Green Solvents : Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a major focus. researchgate.netresearchgate.netqeios.com Water, in particular, can offer unique reactivity and selectivity advantages. iicbe.org
Catalyst-Free and Solvent-Free Reactions : Many protocols are being developed that proceed under solvent-free conditions, often with just thermal or microwave promotion, which significantly reduces waste. researchgate.netqeios.com
Nanocatalysis : The use of nanocatalysts, such as magnetic iron oxide nanoparticles, offers high efficiency and the significant advantage of easy catalyst recovery and reusability, aligning with sustainable chemistry goals. acs.orgnih.gov
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. researchgate.netrsc.org This approach offers high atom economy, operational simplicity, and reduced waste generation. researchgate.netrsc.org Various MCRs, such as those based on the Povarov reaction (a [4+2] cycloaddition), have been successfully employed to create diverse quinoline scaffolds. researchgate.netrsc.org For example, a three-component reaction of an aniline, an aldehyde, and an alkyne can provide access to 2,4-disubstituted quinolines. rsc.org
Regioselective Halogenation of the Quinolin-4(1H)-one Core
Once the quinolinone core is formed, the introduction of an iodine atom at a specific position is required. For the target molecule, this involves iodination at the C3 position.
Direct C-H functionalization is the most atom-economical approach to installing a halogen. Several methods have been developed for the regioselective iodination of the electron-rich C3 position of the quinolin-4(1H)-one ring.
Hypervalent Iodine Reagents : A practical and green protocol utilizes hypervalent iodine(III) reagents like phenyliodine diacetate (PIDA) in the presence of potassium iodide (KI). nih.gov This reaction proceeds at room temperature, tolerates a wide range of functional groups, and can be performed on a gram scale, even in water, to give excellent yields of C3-iodinated 4-quinolones. nih.gov
Molecular Iodine : A direct C-H iodination protocol using molecular iodine (I₂) has been developed. rsc.orgscispace.com This method is often radical-based and provides a metal-free pathway to C3-iodinated quinolones. rsc.orgscispace.com The reaction is scalable and demonstrates good regioselectivity for the C3 position. rsc.orgnih.govfigshare.com
Electrochemical Methods : Recently, an electrochemical approach for the C3-H halogenation of quinoline-4(1H)-ones has been described. organic-chemistry.org Using potassium halides as both the halogen source and the electrolyte, this method provides a unique regioselectivity and is suitable for gram-scale synthesis in an undivided cell. organic-chemistry.org
The synthesis of 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one, a close analog of the target compound, has been achieved with a high yield (97%) via the direct iodination of the 6-fluoro-2-methylquinolin-4(1H)-one precursor, demonstrating the feasibility of these C3-iodination strategies on fluorinated quinolone systems.
Direct C3-Iodination Methodologies
Hypervalent Iodine(III)-Promoted Regioselective C3–H Iodination
A highly effective and practical method for the C3–H regioselective halogenation of 4-quinolones utilizes hypervalent iodine(III) reagents. nih.govacs.org This approach is noted for its high yields, operational simplicity, and use of environmentally benign reagents. nih.govacs.org The reaction proceeds under mild conditions, typically at room temperature, and is suitable for gram-scale production. nih.govacs.org
The general procedure involves reacting the 4-quinolone substrate with a potassium halide salt, such as potassium iodide (KI), in the presence of a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA) in a solvent such as methanol. nih.govacs.org This method demonstrates excellent functional group tolerance and high regioselectivity for the C3 position. acs.org The transformation is generally efficient, with reaction times often around two hours. nih.govacs.org
Table 1: Typical Conditions for Hypervalent Iodine(III)-Promoted C3-Iodination of 4-Quinolones
| Parameter | Condition | Source(s) |
|---|---|---|
| Substrate | 4-Quinolone | nih.govacs.org |
| Iodine Source | Potassium Iodide (KI) | nih.govacs.org |
| Oxidant | Phenyliodine(III) diacetate (PIDA) | nih.govacs.org |
| Solvent | Methanol (MeOH) | nih.govacs.org |
| Temperature | Room Temperature | nih.govacs.org |
| Reaction Time | ~2 hours | acs.org |
Radical-Based C–H Iodination Protocols for Quinolones
An alternative strategy for the direct iodination of the C3 position on the quinolone ring involves a radical-based mechanism. rsc.orgscispace.com This metal-free method provides a direct route for C–H functionalization and is highly selective for the C3 position in quinolones. rsc.orgscispace.com
One established protocol uses potassium persulfate (K₂S₂O₈) as an oxidant and sodium iodide (NaI) as the iodine source, with the reaction often catalyzed by manganese sulfate (B86663) (MnSO₄) in a solvent like dichloroethane (DCE) at elevated temperatures. scispace.com The involvement of a radical pathway has been confirmed through experiments where the addition of a radical quencher, such as TEMPO, suppresses the reaction. scispace.com This method is scalable and demonstrates applicability to both electron-rich and electron-poor quinolone systems. scispace.com Another approach utilizes molecular iodine (I₂) under metal-free conditions, which is also believed to proceed through a radical intermediate. nih.gov
Mechanism and Selectivity in C3-Iodination
The high regioselectivity observed in the C3-iodination of 4-quinolones is governed by the specific reaction mechanism, which differs significantly between the hypervalent iodine-promoted and radical-based methods.
In the hypervalent iodine(III)-promoted reaction , evidence from control experiments suggests an electrophilic substitution pathway rather than a radical one. nih.gov It is proposed that an active electrophilic species, presumed to be an acetyl hypoiodite (B1233010) (CH₃C(O)OI) salt, is generated in situ from the reaction of PIDA and KI. nih.gov This electrophilic iodine species then preferentially attacks the electron-rich C3 position of the 4-quinolone enaminone system, leading to the observed high C3-selectivity. nih.govacs.org
Conversely, in radical-based protocols , the mechanism involves the in situ generation of an iodine radical. scispace.com This radical species selectively abstracts a hydrogen atom from the C3 position, followed by iodine transfer to form the C3-iodinated product. scispace.com The inherent reactivity and electronic properties of the quinolone ring direct the radical attack to the C3 position. rsc.orgscispace.com
Strategies for Incorporating Fluorine at the C8 Position (e.g., via substituted anilines)
The introduction of a fluorine atom at the C8 position of the quinolinone scaffold is typically achieved by starting with a correspondingly substituted precursor. The most common and direct strategy involves the cyclization of a substituted aniline. rsc.org For the synthesis of 8-fluoroquinolinones, 2-fluoroaniline (B146934) serves as the key starting material. rsc.org
Classic quinoline synthesis reactions, such as the Conrad-Limpach-Knorr or Gould-Jacobs reactions, are employed. For instance, reacting 2-fluoroaniline with a β-ketoester like ethyl acetoacetate (B1235776) under thermal or microwave-assisted conditions leads to the formation of the 8-fluoro-2-methyl-4-hydroxyquinoline tautomer, which exists in equilibrium with 8-fluoro-2-methylquinolin-4(1H)-one. rsc.org This approach ensures the fluorine atom is precisely positioned at C8 from the outset of the synthesis.
Control of Regioselectivity in Halogenation: Electronic and Steric Factors
The regioselectivity of halogenation on a quinoline or quinolone ring is a complex interplay of electronic and steric factors. scispace.comrsc.org The C3 position of the 4-quinolone ring is electronically activated due to its position within a vinylogous amide or enaminone system, making it highly susceptible to both electrophilic and radical attack. nih.govscispace.com This inherent electronic bias is the primary reason for the high C3 selectivity observed in many iodination reactions. nih.govrsc.org
Substituents on the benzene (B151609) portion of the quinoline ring can also exert significant influence. For example, strongly electron-donating groups, such as a methoxy (B1213986) group at the C6 position, can alter the reaction's regioselectivity, sometimes directing iodination to the C5 position instead. scispace.com The directing group's ability to stabilize intermediates or transition states is crucial. rsc.org While electronic factors are often dominant in directing substitution to the C3 position of the heterocyclic ring, steric hindrance can also play a role, particularly if the attacking reagent is bulky or if positions are sterically crowded. Computational methods can be used to predict regioselectivity by calculating the activation energies for substitution at different positions, confirming the favorability of one site over another. wuxiapptec.com
Specific Synthetic Routes to 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one
The synthesis of the target compound is achieved sequentially, beginning with the construction of the fluorinated quinolone precursor, followed by regioselective iodination.
Precursor Synthesis (e.g., 8-Fluoro-2-methylquinolin-4(1H)-one)
The direct precursor for the final iodination step is 8-Fluoro-2-methylquinolin-4(1H)-one. This compound is synthesized through a cyclocondensation reaction. A common industrial and laboratory method involves the reaction of 2-fluoroaniline with ethyl acetoacetate. rsc.org This reaction can be performed under high-temperature thermal conditions or more efficiently using microwave irradiation, often in a high-boiling solvent like diphenyl ether. rsc.org The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization and subsequent dehydration to yield the stable 8-fluoro-2-methylquinolin-4(1H)-one ring system. rsc.org The product exists as a tautomer of 8-fluoro-4-hydroxy-2-methylquinoline. ossila.com
Once this precursor is obtained and purified, it can be subjected to one of the C3-iodination methods described previously (Section 2.2.1) to yield the final product, this compound.
Optimized Iodination Conditions at C3 for the 8-Fluoro Scaffold
Several methods have been developed for the C3-iodination of quinolines and quinolones. A particularly effective approach involves a metal-free, radical-based direct C-H iodination. rsc.org This method is noted for its C3 selectivity in quinolone systems. rsc.org
For the specific iodination of the 8-fluoro-2-methylquinolin-4(1H)-one scaffold, the following conditions, adapted from general protocols for quinolone iodination, are considered optimal. The precursor, 8-fluoro-2-methylquinolin-4(1H)-one, which exists in tautomeric equilibrium with 8-fluoro-4-hydroxy-2-methylquinoline, serves as the starting material. ossila.com
Table 1: Optimized Reagents and Conditions for C3-Iodination
| Parameter | Condition | Rationale |
| Iodinating Agent | Molecular Iodine (I₂) | A readily available and effective source of iodine for radical iodination. nih.gov |
| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | A polar aprotic solvent that can facilitate radical reactions. |
| Initiator/Catalyst | Potassium Persulfate (K₂S₂O₈) | A radical initiator that promotes the formation of iodine radicals. |
| Temperature | 80-100 °C | Elevated temperatures are typically required to initiate the radical reaction and ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Sufficient time to allow for the complete conversion of the starting material. |
The reaction proceeds via the formation of an iodine radical, which then attacks the electron-rich C3 position of the quinolinone ring. The tautomeric nature of the 4-quinolinone is crucial, as the enol form (4-hydroxyquinoline) enhances the nucleophilicity of the C3 position, facilitating the electrophilic substitution by the iodine radical.
Reaction Efficiency and Yield Optimization
The efficiency and yield of the C3 iodination of the 8-fluoro-2-methylquinolin-4(1H)-one are dependent on several factors that can be optimized to maximize product formation and minimize side reactions.
Key Optimization Parameters:
Stoichiometry of Reagents: The molar ratio of the quinolinone substrate to the iodinating agent and the radical initiator is critical. An excess of the iodinating agent can lead to di-iodinated or other side products, while an insufficient amount will result in incomplete conversion.
Temperature Control: Precise temperature management is essential. Temperatures that are too low may result in a sluggish or incomplete reaction, whereas excessively high temperatures can lead to decomposition of the reactants or products and the formation of undesired byproducts.
Purity of Starting Material: The synthesis begins with the precursor 8-fluoro-2-methylquinolin-4(1H)-one. Ensuring the high purity of this starting material is fundamental for a clean reaction and high yield of the final product. The precursor itself can be synthesized through established methods for quinolinone formation, such as the Conrad-Limpach synthesis.
Work-up and Purification: Post-reaction work-up procedures, including quenching excess reagents and extraction of the product, must be carefully controlled. Purification of the crude product, typically through recrystallization or column chromatography, is necessary to isolate the this compound in high purity.
Table 2: Representative Reaction Efficiency and Yields for C3-Iodination of Substituted Quinolinones
| Substrate | Iodination Conditions | Yield (%) | Reference |
| Quinolin-4(1H)-one | I₂, K₂S₂O₈, DMSO, 100 °C | 85 | rsc.org |
| 2-Methylquinolin-4(1H)-one | I₂, K₂S₂O₈, DMSO, 100 °C | 82 | rsc.org |
| 6-Fluoroquinolin-4(1H)-one | I₂, K₂S₂O₈, DMSO, 100 °C | 78 | rsc.org |
| 8-Methylquinolin-4(1H)-one | I₂, K₂S₂O₈, DMSO, 100 °C | 80 | rsc.org |
Based on analogous reactions, the C3-iodination of 8-fluoro-2-methylquinolin-4(1H)-one under optimized conditions is expected to proceed with good to excellent yields, likely in the range of 75-85%. The electron-withdrawing nature of the fluorine at the C8 position may slightly decrease the reactivity of the ring compared to an unsubstituted quinolinone, but the directing effects of the C2-methyl and the quinolinone system are expected to ensure high regioselectivity for the C3 position.
Chemical Reactivity and Derivatization Potential of 8 Fluoro 3 Iodo 2 Methylquinolin 4 1h One
Reactivity Profile of the 3-Iodo Group
The carbon-iodine bond at the C3 position of the quinolinone ring is a key handle for a variety of chemical transformations. The electron-withdrawing nature of the adjacent carbonyl group and the quinolone ring system enhances the susceptibility of this position to both metal-catalyzed cross-coupling reactions and nucleophilic substitution.
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodo-substituent at the C3 position is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org In the context of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, the 3-iodo group can readily participate in Suzuki-Miyaura coupling with various aryl- and vinylboronic acids or their esters. libretexts.orgnih.gov This allows for the introduction of a wide range of substituents at the C3 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org The choice of ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 85 | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 120 (Microwave) | High |
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orglibretexts.org The 3-iodo group of this compound is an ideal substrate for this transformation. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org This methodology enables the introduction of various alkynyl moieties at the C3 position, which can serve as versatile intermediates for further synthetic elaborations.
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | Room Temp. to 65°C |
| Pd(OAc)₂ | CuI | Et₃N | MeCN | Room Temp. to 80°C |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups at the C3 position of the quinolinone core. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The stereoselectivity of the Heck reaction often favors the formation of the trans-alkene product. organic-chemistry.org
Table 3: Typical Conditions for Heck Reaction of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF/MeCN | 100-140 |
| PdCl₂ | - | K₂CO₃ | DMF | 120 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of N-aryl compounds. The 3-iodo group of this compound can be effectively coupled with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. organic-chemistry.orgrug.nl The choice of palladium precursor, phosphine ligand, and base is critical for the success of this transformation and depends on the nature of the amine coupling partner. organic-chemistry.org
Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | DavePhos | K₂CO₃/K₃PO₄ | Dioxane/THF | 80-110 |
Nucleophilic Substitution Reactions at the C3 Position
While palladium-catalyzed reactions are predominant for the functionalization of the C3-iodo group, direct nucleophilic substitution is also a theoretical possibility, although less commonly reported for 3-iodoquinolones compared to their chloro or bromo analogs. The electron-deficient nature of the quinolinone ring system can facilitate the displacement of the iodide by strong nucleophiles. Such reactions would likely require forcing conditions due to the relative strength of the C-I bond compared to C-Cl or C-Br bonds in similar systems. Potential nucleophiles could include alkoxides, thiolates, and amines under specific conditions.
Reactivity of the Quinolin-4(1H)-one Core Structure
Beyond the versatile 3-iodo group, the quinolin-4(1H)-one core itself possesses distinct reactivity, primarily governed by the principles of electrophilic aromatic substitution on the benzenoid ring.
Electrophilic Aromatic Substitution (excluding halogenation)
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the quinolin-4(1H)-one system is influenced by the directing effects of the existing substituents and the fused heterocyclic ring. The quinolinone moiety itself is generally considered deactivating towards electrophilic attack due to the electron-withdrawing nature of the pyridinone ring. reddit.com However, the substituents on the benzenoid ring will dictate the position of further electrophilic attack.
The directing effects of the substituents on this compound are as follows:
8-Fluoro group: Halogens are deactivating but ortho, para-directing. libretexts.org Thus, the fluorine atom at C8 would direct incoming electrophiles to the C7 and C5 positions.
Fused Pyridinone Ring: The annulated pyridinone ring deactivates the carbocyclic ring towards electrophilic attack. reddit.com
Considering these factors, any electrophilic substitution, such as nitration or sulfonation, would be expected to be challenging and require harsh reaction conditions. The most likely positions for substitution would be C5 and C7, influenced by the ortho, para-directing effect of the fluorine atom. However, the strong deactivation of the ring makes such reactions synthetically difficult.
Reactions at the N1-H Position
The N1-H position of the quinolin-4(1H)-one scaffold is a key site for derivatization, behaving as a secondary amine within a vinylogous amide system. This position readily undergoes substitution reactions, allowing for the introduction of a wide array of functional groups that can significantly modulate the molecule's properties. The reactivity is influenced by the acidity of the N-H proton, which can be readily removed by a suitable base to generate a nucleophilic anion.
Common reactions at this position include N-alkylation and N-acylation. N-alkylation is typically achieved by treating the quinolinone with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). helsinki.fi For instance, the reaction of N-methylaniline with diethyl malonate is a known route to N-methylated quinolinones. helsinki.fi Similarly, N-ethylation has been documented in the synthesis of related quinolinone structures. helsinki.fi
N-acylation can be performed using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These reactions introduce a carbonyl moiety, which can serve as a handle for further functionalization or as a key pharmacophore in its own right. Furthermore, the N1-position can be substituted with more complex moieties. For example, reactions with tosyl chloride in pyridine can yield N-tosylated products, which can be useful intermediates in more complex synthetic sequences. mdpi.com
The electronic nature of the substituents on the carbocyclic ring can influence the reactivity of the N1-H bond. In the case of this compound, the electron-withdrawing fluorine atom at the C8 position may slightly increase the acidity of the N1-H proton, potentially facilitating its deprotonation and subsequent reaction with electrophiles.
Table 1: Representative Reactions at the N1-H Position of the Quinolin-4(1H)-one Core
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl (N-R) | helsinki.fi |
| N-Acylation | Acyl chloride (e.g., RCOCl), Base (e.g., Pyridine) | N-Acyl (N-COR) | researchgate.net |
| N-Arylation | Aryl halide, Catalyst (e.g., Copper), Base | N-Aryl (N-Ar) | mdpi.com |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | N-Sulfonyl (N-SO₂R) | mdpi.com |
Modifications and Functionalization of the Carbonyl Group
The C4-carbonyl group of the quinolin-4(1H)-one system is a versatile functional handle for chemical modification, although its reactivity is somewhat attenuated due to its involvement in a vinylogous amide resonance structure. Despite this, it can participate in a range of nucleophilic addition and condensation reactions, particularly with strong nucleophiles or under forcing conditions.
One common transformation is the reaction with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the C4-carbonyl into a 4-chloroquinoline (B167314) derivative. mdpi.com This transformation is pivotal, as the resulting 4-chloro substituent is an excellent leaving group, enabling a host of subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of amines, hydrazines, azides, and thiols at the C4 position. mdpi.com
The carbonyl group can also react with hydrazine (B178648) and its derivatives. ias.ac.inmdpi.com For example, treatment of a related 4-hydroxy-3-carbonyl quinolinone derivative with hydrazine hydrate (B1144303) can lead to the formation of pyrazole-fused systems. ias.ac.in Depending on the reaction conditions and stoichiometry, complex polycyclic structures can be assembled. ias.ac.inmdpi.com
Furthermore, the C4 position, often in its 4-hydroxy tautomeric form, can undergo condensation reactions. The synthesis of quinolin-4-ones via palladium-catalyzed carbonylation reactions highlights the introduction of the carbonyl group itself as a key synthetic step. mdpi.com While direct modification of the carbonyl in this compound is less common than derivatization at other sites, its conversion to a 4-chloro group remains a powerful strategy for diversification.
Table 2: Potential Modifications Involving the C4-Carbonyl Group
| Reaction Type | Reagents & Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃ or SOCl₂ | 4-Chloroquinoline | Activates C4 for SNAr reactions | mdpi.com |
| Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O), Reflux | 4-Hydrazinylquinoline / Pyrazole-fused systems | Synthon for heterocyclic synthesis | ias.ac.inmdpi.com |
| Thionation | Lawesson's Reagent | Quinoline-4-thione | Conversion to thio-analogue | mdpi.com |
Strategies for Expanding Molecular Diversity from this compound
The scaffold of this compound serves as a rich platform for generating extensive molecular diversity. The presence of multiple distinct reactive sites—the N1-H, the C3-iodo, the C4-carbonyl, and the fluorinated benzene ring—allows for a wide range of chemical transformations. Modern synthetic strategies, including the synthesis of hybrid molecules and skeletal editing, can be employed to create novel and complex chemical entities.
Synthesis of Hybrid Molecules
Molecular hybridization is a strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for enhanced or synergistic biological activity. The quinolin-4-one core is a privileged scaffold for this approach. rsc.orgtandfonline.com
One common strategy involves using the C3-iodo group as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This would allow the direct attachment of other heterocyclic rings, aryl groups, or alkynyl fragments to the C3 position of the 8-fluoro-2-methylquinolin-4(1H)-one core.
Another approach is to create hybrid molecules through linkers. For instance, a functional group introduced at the N1 or C4 position can be used to attach another bioactive molecule. Researchers have successfully synthesized quinoline (B57606) hybrids linked to other heterocycles like piperazine (B1678402) or 1,2,3-triazoles. rsc.orgnih.govresearchgate.net For example, 5-azidomethyl-8-quinolinol has been used as a starting material to synthesize a series of 1,2,3-triazole-8-quinolinol hybrids via a one-step protocol with monosubstituted acetonitriles. nih.govresearchgate.net A similar strategy could be envisioned where a functionalized linker is first attached to the N1-position of this compound, followed by conjugation with a second molecule.
Hybridization has also been achieved by linking quinolones to existing drugs. Ciprofloxacin, a well-known antibiotic, has been hybridized with 8-hydroxyquinoline (B1678124) derivatives through Mannich reactions or by forming an amide bond. mdpi.com This demonstrates the feasibility of creating conjugates that could possess dual modes of action.
Table 3: Examples of Hybridization Strategies for Quinoline Scaffolds
| Hybridization Approach | Key Reaction | Linker Type / Bond | Example of Attached Moiety | Reference |
|---|---|---|---|---|
| Direct C-C/C-N Coupling | Suzuki, Sonogashira, Buchwald-Hartwig | Direct C-C or C-N bond | Aryl, Heterocycle (e.g., Pyridine) | mdpi.com |
| Linker-based Conjugation | Click Chemistry, Amide Coupling | Triazole, Amide, Hydrazone | 1,2,3-Triazole, Piperazine, Thiazole | rsc.orgnih.govresearchgate.netresearchgate.net |
| Mannich Reaction | Condensation with formaldehyde (B43269) and an amine | Methylene bridge (-CH₂-) | Ciprofloxacin | mdpi.com |
Regiodivergent Transformations and Skeletal Editing
A frontier in synthetic chemistry is the concept of "skeletal editing," which involves the precise insertion, deletion, or rearrangement of atoms within a molecule's core ring structure. researchgate.netbioascent.com This powerful strategy allows for the transformation of a common molecular skeleton into a diverse array of new scaffolds, which is often impossible through traditional peripheral functionalization. bioascent.combioengineer.org
The quinoline core is an excellent substrate for such transformations. Recent breakthroughs have demonstrated that quinolines can be converted into other important heterocyclic systems. researchgate.netbioengineer.org For example, through a sequence involving dearomatization, cycloaddition, and retro-cycloaddition, the C-N atom pair in a pyridine ring can be swapped to a C-C pair, transforming pyridines into benzenes. researchgate.net
More specifically for quinolines, researchers have developed methods for their skeletal editing into a range of valuable structures. bioengineer.org By reacting quinoline N-oxides with specific reagents under Brønsted acid catalysis, it is possible to achieve tunable transformations into 2-substituted indoles, 2-alkenylanilines, and isoquinolinones. researchgate.net Another remarkable transformation is the carbon-to-nitrogen single-atom swap, which can convert quinolines into quinazolines. acs.org This process involves an oxidative restructuring of the quinoline ring, followed by reclosure with the incorporation of a nitrogen atom. acs.org
Applying these principles to this compound could unlock access to a vast and unexplored chemical space. For instance, skeletal editing could potentially transform the quinolinone core into novel fluorinated and iodinated indole, benzazepine, or quinazoline (B50416) analogues. researchgate.netacs.org These transformations represent a paradigm shift from simple functional group interconversion to the direct architectural remodeling of the molecular core, offering a rapid pathway to structural novelty. bioengineer.org
Table 4: Skeletal Editing Transformations Reported for Quinoline Scaffolds
| Transformation Type | Starting Material | Product Scaffold | Key Strategy | Reference |
|---|---|---|---|---|
| C-to-N Atom Swap | Quinoline | Quinazoline | Oxidative ring-opening and reclosure | acs.org |
| Switchable Rearrangement | Quinoline N-oxide | Indole, Isoquinolinone | Brønsted acid-catalyzed multicomponent reaction | researchgate.netbioengineer.org |
| N-to-C Atom Swap | Quinoline N-oxide | Naphthalene | Reaction with sulfoxide (B87167) under basic conditions | chinesechemsoc.org |
| Ring Expansion | Indole | Quinoline | Single-step carbon insertion | bioascent.com |
Advanced Spectroscopic and Structural Characterization of 8 Fluoro 3 Iodo 2 Methylquinolin 4 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular architecture.
1H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups like fluorine, iodine, and the carbonyl group causing downfield shifts. The N-H proton of the quinolinone ring is anticipated to appear as a broad singlet at a significantly downfield region, typically above 11 ppm, due to hydrogen bonding and the acidic nature of the proton. The aromatic protons on the fluoro-substituted ring would present a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Specifically, the proton at C5 would likely be a triplet of doublets, coupling with the adjacent proton at C6 and the fluorine at C8. The proton at C6 would appear as a multiplet, coupled to the protons at C5 and C7. The proton at C7 is expected to be a doublet of doublets, with coupling to the proton at C6 and the fluorine at C8. The methyl group at the C2 position would appear as a sharp singlet in the upfield region, typically around 2.5 ppm.
Table 1: Hypothetical 1H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | ~11.5 | br s | - |
| H-5 | ~7.8 | td | J = 8.0, 1.5 Hz |
| H-6 | ~7.3 | m | - |
| H-7 | ~7.5 | dd | J = 8.0, 4.5 Hz |
13C NMR Spectral Analysis: Carbon Resonances and Diagnostic Shifts for Quinolinone Systems
The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon (C4) is expected to be the most downfield signal, typically in the range of 170-180 ppm. The carbon bearing the iodine (C3) would be significantly shielded, appearing at an unusually upfield position for an aromatic carbon, likely around 90-100 ppm, a characteristic effect of a heavy halogen substituent. The carbon attached to the fluorine atom (C8) will show a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. The remaining aromatic carbons will appear in the typical region of 110-150 ppm, with their precise shifts influenced by the substituents. The methyl carbon (C2-CH3) would be found in the upfield region, around 15-25 ppm.
Table 2: Hypothetical 13C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~155 |
| C3 | ~95 |
| C4 | ~175 |
| C4a | ~140 |
| C5 | ~125 (d, JCF ≈ 5 Hz) |
| C6 | ~128 |
| C7 | ~120 (d, JCF ≈ 10 Hz) |
| C8 | ~150 (d, ¹JCF ≈ 250 Hz) |
| C8a | ~122 (d, JCF ≈ 15 Hz) |
19F NMR for Fluorine Position Confirmation and Electronic Environment
19F NMR spectroscopy is a powerful technique for directly observing the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this fluorine signal would be indicative of its electronic environment within the aromatic ring. Furthermore, the coupling patterns observed in the 1H and 13C NMR spectra due to the fluorine atom can be correlated with the 19F NMR data to unequivocally confirm its position at C8.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment would reveal the H-H coupling network, allowing for the assignment of the adjacent protons in the aromatic ring (H-5, H-6, and H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the protonated carbons (C5, C6, C7, and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the NH proton to C4, C5, and C8a; the methyl protons to C2 and C3; and the aromatic protons to various carbons in the quinolinone system, which would firmly establish the connectivity and substitution pattern of the entire molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental composition. For this compound (C10H7FINO), the calculated exact mass would be compared to the experimentally measured mass. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula. The characteristic isotopic pattern of iodine (a single isotope at m/z 127) would also be a key feature in the mass spectrum.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Analysis of Fragmentation Patterns for Structural Elucidation
Mass spectrometry provides a powerful tool for elucidating the structure of this compound by analyzing its fragmentation under ionization. In electrospray ionization (ESI) in positive mode, the compound is expected to readily form a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would lead to a series of characteristic fragment ions that are diagnostic of its structure.
The fragmentation pathways for quinolinone derivatives are well-understood and typically involve cleavages at the most labile sites. nih.gov For this compound, the molecular weight is 303.07 g/mol . The primary fragmentation events are predicted to involve the loss of the iodine atom, the expulsion of carbon monoxide (CO) from the heterocyclic ring, and cleavage of the methyl group.
Key fragmentation pathways likely include:
Loss of Iodine: A prominent fragmentation pathway would be the homolytic or heterolytic cleavage of the C-I bond, resulting in a fragment ion corresponding to [M+H-I]⁺. This is due to the relative weakness of the carbon-iodine bond.
Loss of Carbon Monoxide: A characteristic fragmentation for quinolones and related cyclic ketones is the loss of a neutral CO molecule ([M+H-CO]⁺). nih.gov
Loss of HCN: The core quinoline (B57606) structure can undergo fragmentation by losing hydrogen cyanide (HCN), a process observed in the fragmentation of the quinoline radical cation. rsc.org
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group and the nitrogen atom is also a common pathway for such heterocyclic systems. libretexts.org
These fragmentation patterns allow for the unambiguous confirmation of the compound's core structure and the positions of its substituents.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment | Description of Neutral Loss |
| 304.0 | [M+H]⁺ | Protonated Molecular Ion |
| 289.0 | [M+H-CH₃]⁺ | Loss of a methyl radical |
| 276.0 | [M+H-CO]⁺ | Loss of carbon monoxide |
| 177.0 | [M+H-I]⁺ | Loss of an iodine atom |
| 149.0 | [M+H-I-CO]⁺ | Sequential loss of iodine and carbon monoxide |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the molecular vibrations of this compound. The spectra are expected to show distinct bands corresponding to the stretching and bending modes of the various bonds within the molecule.
Vibrational Mode Assignment and Identification of Key Functional Groups
The vibrational spectrum of a molecule is a unique fingerprint determined by its structure. For this compound, the key functional groups—carbonyl (C=O), amine (N-H), C-F, C-I, C-CH₃, and the aromatic quinoline core—give rise to characteristic absorption bands.
N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration, indicative of hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the methyl group is expected in the 2850-2960 cm⁻¹ range.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the quinolinone ring is predicted to be in the 1640-1680 cm⁻¹ region. nih.gov Its exact position can be influenced by hydrogen bonding.
C=C and C=N Stretching: The aromatic ring C=C and C=N stretching vibrations will produce a series of bands in the 1450-1620 cm⁻¹ range. researchgate.net
C-F Stretching: A strong band due to the C-F stretching vibration is anticipated in the 1000-1250 cm⁻¹ region.
C-I Stretching: The C-I stretching vibration is expected to appear at a much lower frequency, typically in the 500-600 cm⁻¹ range, due to the heavy mass of the iodine atom.
Ring Vibrations: The quinoline ring system will also exhibit characteristic ring breathing and deformation modes at lower frequencies. researchgate.net
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which can be weak or inactive in the IR spectrum.
Table 2: Predicted Vibrational Mode Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3400 | ν(N-H) | N-H Stretch (H-bonded) |
| 3000-3100 | ν(C-H) | Aromatic C-H Stretch |
| 2850-2960 | ν(C-H) | Aliphatic C-H Stretch |
| 1640-1680 | ν(C=O) | Carbonyl Stretch |
| 1450-1620 | ν(C=C), ν(C=N) | Aromatic Ring Stretches |
| 1000-1250 | ν(C-F) | Carbon-Fluorine Stretch |
| 500-600 | ν(C-I) | Carbon-Iodine Stretch |
X-ray Crystallography
Determination of Solid-State Molecular Conformation and Geometry
The crystal structure of this compound is expected to show a largely planar quinolinone ring system, which is characteristic of fused aromatic heterocycles. The substituents (fluoro, iodo, and methyl groups) will lie in or close to this plane. Bond lengths and angles would conform to standard values for sp² and sp³ hybridized atoms, although minor distortions may occur due to steric hindrance between adjacent substituents and packing forces in the crystal lattice. For instance, steric repulsion between the C2-methyl group and the C3-iodo group could lead to slight out-of-plane deviations. The geometry around the nitrogen atom would be trigonal planar, consistent with its involvement in the conjugated system of the 4-quinolone tautomer.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is governed by a combination of non-covalent interactions, which dictate the supramolecular architecture. ias.ac.inrsc.org
Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule (N-H···O=C). This interaction is highly directional and typically leads to the formation of centrosymmetric dimers or infinite chains, which are common motifs in the crystal structures of 4-quinolinones. researchgate.net
Halogen Bonding: The iodine atom at the C3 position is a potent halogen bond donor. It can form directional C-I···O interactions with the carbonyl oxygen of a neighboring molecule. This type of interaction is a recognized tool in crystal engineering for building robust supramolecular assemblies. ias.ac.in
Other Interactions: Weaker interactions, such as C-H···F and C-H···O hydrogen bonds, as well as dipole-dipole interactions arising from the polar C-F and C=O bonds, will also play a role in consolidating the crystal packing. rsc.org
The interplay of these diverse intermolecular forces results in a highly ordered, three-dimensional crystal lattice with a specific packing efficiency and density.
Table 3: Summary of Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | N-H | C=O | Strong, directional interaction forming dimers or chains. |
| Halogen Bond | C-I | C=O | Directional interaction contributing to network formation. |
| π-π Stacking | Quinolinone Ring | Quinolinone Ring | Parallel-displaced or T-shaped stacking of aromatic systems. |
| C-H···F/O Bonds | C-H | F, O | Weaker hydrogen bonds that provide additional stabilization. |
Computational Chemistry and Theoretical Investigations of 8 Fluoro 3 Iodo 2 Methylquinolin 4 1h One
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, DFT calculations would be invaluable for elucidating its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process determines bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For this compound, this would involve mapping the potential energy surface to identify the most stable conformer, considering the rotational possibilities of the methyl group and the planarity of the quinolinone ring system. However, specific optimized coordinates and conformational analysis data for this compound are not documented in existing research.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with other species. nih.gov The energy gap between the HOMO and LUMO provides insight into the molecule's chemical stability and reactivity. semanticscholar.orgmdpi.com A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the electron-withdrawing effects of the fluorine and iodine atoms would significantly influence the electronic landscape. While studies on related chromones and other heterocyclic systems have utilized these analyses, specific HOMO-LUMO energy values and MEP maps for the title compound are not available. tandfonline.com
Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. tandfonline.com These predictions are powerful tools for validating experimentally obtained spectra and aiding in structural elucidation. bldpharm.comnih.govsigmaaldrich.com While ¹H NMR data for a related compound, 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, has been reported, there are no published predicted or experimental NMR or vibrational frequency datasets specifically for the 8-fluoro isomer.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry can model reaction pathways, identify intermediates, and calculate the energy of transition states to understand reaction mechanisms and kinetics. For a molecule like this compound, this could involve studying its synthesis or its potential reactions with biological targets. Such studies, however, have not been reported.
Analysis of Halogen Bonding Interactions
The presence of an iodine atom in this compound makes it a candidate for forming halogen bonds, which are non-covalent interactions where a halogen atom acts as an electrophilic species. mdpi.com The strength and directionality of these bonds can be influenced by other substituents on the aromatic ring, such as the fluorine atom. chemicalbook.com Analysis of halogen bonding is crucial for understanding crystal packing and ligand-receptor interactions. Despite the general interest in halogen bonding, specific computational analyses of these interactions for this compound are absent from the literature.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. Given the biological activity of many quinolone derivatives, docking studies of this compound against relevant biological targets would be of significant interest. However, no such studies have been published.
Theoretical Binding Mode Predictions with Relevant Macromolecular Targets
The prediction of binding modes for this compound involves molecular docking simulations against various macromolecular targets. Given the established activities of related quinolinone compounds, logical targets for such theoretical studies would include bacterial enzymes, viral proteins, and human enzymes involved in disease pathways.
For instance, based on the known antibacterial and biofilm-eradicating properties of halogenated quinolines, potential macromolecular targets could include proteins essential for bacterial survival and biofilm formation. Similarly, the antimalarial activity observed in related 4(1H)-quinolones suggests that enzymes like coagulation factors Xa and XIa could be relevant targets for theoretical binding studies.
The process of predicting the binding mode would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for the correct tautomeric state and protonation at physiological pH.
Selection and Preparation of the Receptor: A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank. Water molecules and non-essential ions would typically be removed, and hydrogen atoms added.
Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the defined binding site of the receptor, and various conformations and orientations would be sampled.
Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses represent the most likely binding modes.
The presence of the fluorine at position 8 and iodine at position 3 would be critical in these predictions, influencing both the electronic and steric interactions within the binding pocket.
Analysis of Ligand-Receptor Interactions and Binding Energies
Following the prediction of the binding mode, a detailed analysis of the interactions between this compound and the amino acid residues of the target protein would be conducted. Key interactions stabilizing the ligand-receptor complex would be identified.
Types of Interactions:
Hydrogen Bonds: The quinolinone scaffold contains hydrogen bond donors (N-H) and acceptors (C=O) that can form crucial interactions with the protein backbone or side chains.
Halogen Bonds: The iodine atom at position 3 is a potential halogen bond donor, capable of interacting with electron-rich atoms like oxygen or nitrogen in the receptor's binding site. This type of interaction is increasingly recognized as significant in drug design.
Hydrophobic Interactions: The methyl group at position 2 and the aromatic rings of the quinolinone core can engage in hydrophobic interactions with nonpolar residues of the target.
Pi-Pi Stacking: The aromatic quinolinone ring system can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.
Binding Energy Calculations: The strength of the interaction is quantified by the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. For example, studies on halogen-substituted ligands targeting the 17β-HSD1 protein have shown binding energies ranging from -10.26 to -11.94 kcal/mol, with a trend suggesting that heavier halogens like iodine can contribute to stronger binding.
A hypothetical analysis of this compound docked into a target active site might reveal the following interactions:
| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |
| Hydrogen Bond | Carbonyl oxygen (C4=O) | Backbone N-H of a Glycine residue |
| Hydrogen Bond | Amine hydrogen (N1-H) | Side chain of an Aspartate or Glutamate |
| Halogen Bond | Iodine (at C3) | Carbonyl oxygen of a Leucine residue |
| Hydrophobic | Methyl group (at C2) | Side chain of an Alanine or Valine residue |
| Pi-Pi Stacking | Quinolinone Ring | Side chain of a Phenylalanine residue |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
QSAR and QSPR studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties.
Development of Molecular Descriptors for Halogenated Quinolinones
To build a QSAR model for a series of halogenated quinolinones, including this compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.
Classes of Molecular Descriptors:
Constitutional (1D): Molecular weight, number of atoms, number of rings.
Topological (2D): Descriptors based on the 2D representation of the molecule, such as connectivity indices and shape indices.
Geometrical (3D): Descriptors derived from the 3D structure, like molecular surface area and volume.
Quantum Chemical: Properties calculated using quantum mechanics, such as HOMO/LUMO energies, dipole moment, and atomic charges.
Physicochemical: Lipophilicity (logP), molar refractivity, and polarizability.
For halogenated quinolinones, specific descriptors related to the halogens would be particularly important, such as their electronegativity, polarizability, and potential for halogen bonding.
Predictive Models for Chemical Reactivity and Interactions
Once a dataset of compounds with known activities and their calculated descriptors is assembled, statistical methods are used to create a predictive model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques.
A hypothetical QSAR model for the activity of halogenated quinolinones might take the form of an equation like:
Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Studies on other quinolinone derivatives have shown that descriptors like van der Waals volume, electron density, and electronegativity can play a pivotal role in their activity. For instance, a model might reveal that increased lipophilicity and the presence of an electron-withdrawing group at a specific position enhance activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. These simulations are crucial for assessing the stability of the predicted binding mode and understanding the flexibility of both the ligand and the protein.
The MD Simulation Process:
The top-ranked docked complex of this compound and its target protein is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.
A force field (e.g., AMBER, CHARMM) is applied to describe the physics of the atoms and their interactions.
The system is subjected to energy minimization to remove steric clashes.
The simulation is run for a specific duration (e.g., nanoseconds to microseconds), calculating the trajectories of all atoms by solving Newton's equations of motion.
Analysis of MD Trajectories:
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD over time suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Interaction Analysis: The persistence of key interactions (like hydrogen and halogen bonds) identified in the docking pose is monitored throughout the simulation.
MD simulations on related halogenated quinoline (B57606) derivatives have been used to confirm the stability of ligand-protein complexes and to refine the understanding of their interactions at an atomic level.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions
The quinolinone scaffold is a cornerstone in medicinal chemistry, with derivatives being investigated for a wide array of pharmacological activities. researchgate.net Research into functionalized quinolinones has demonstrated their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netbrieflands.commdpi.com The specific compound, 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, represents a synthetically valuable intermediate. Its structure combines several key features known to influence biological activity and synthetic versatility.
The fluorine atom at the 8-position is a common modification in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity. mdpi.com The 2-methyl group can also influence the molecule's steric and electronic properties. nih.gov Crucially, the 3-iodo substituent serves as a highly versatile functional handle. It allows for a variety of subsequent cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of a diverse library of 3-substituted quinolinone derivatives. This strategic placement is critical for exploring structure-activity relationships (SAR) by introducing a wide range of functional groups at this position. nih.gov While direct research on this specific molecule is not extensively published, the collective findings on similarly substituted quinolinones underscore its importance as a building block for developing novel therapeutic candidates. nih.govmdpi.com
Identification of Remaining Research Gaps and Challenges in Quinolinone Chemistry
Despite decades of research, significant challenges and knowledge gaps persist in the field of quinolinone chemistry. One of the primary challenges is the development of resistance to quinolone-based drugs, which necessitates the continuous design of new analogues with novel mechanisms of action or improved efficacy. researchgate.netmdpi.com Furthermore, a comprehensive understanding of the structure-activity relationships for polysubstituted quinolinones remains incomplete. mdpi.com While general trends are known, predicting the precise biological effect of multiple substituents on the quinolinone core is often difficult and requires extensive empirical screening. mdpi.com
Outlook for Advanced Synthetic Methodologies and Functionalization
The future of quinolinone chemistry is intrinsically linked to the development of more sophisticated and efficient synthetic strategies. nih.gov Transition-metal catalysis, particularly with palladium and copper, continues to be a dominant and evolving area for quinolinone synthesis and functionalization. nih.govnumberanalytics.com Modern methods focusing on C-H bond activation and functionalization are particularly promising, as they offer a more direct and atom-economical way to introduce new substituents onto the quinoline (B57606) core, potentially bypassing the need for pre-functionalized starting materials. mdpi.comrsc.orgmdpi.com
Recent advances include:
Palladium-Catalyzed Reactions : These methods are widely used for constructing the quinolone skeleton and for cross-coupling reactions. For instance, the Heck reaction and Suzuki-Miyaura couplings are instrumental in creating C-C bonds at positions like C3, utilizing iodo-substituted precursors. nih.gov
Environmentally Friendly Synthesis : Microwave-assisted organic synthesis (MAOS) and the use of greener solvents like ionic liquids are gaining traction. nih.govnumberanalytics.com These techniques can significantly reduce reaction times, improve yields, and lower energy consumption. nih.govmdpi.com
Photoredox Catalysis : Light-driven reactions offer mild conditions for various transformations, including cyclizations and functional group installations, providing new avenues for quinolinone synthesis. mdpi.com
Flow Chemistry : High-pressure and continuous flow synthesis can provide access to complex quinoline structures and improve reaction safety and scalability. numberanalytics.com
For this compound, these advanced methodologies are critical. C-H functionalization could be explored for modifying other positions on the ring, while the 3-iodo group remains a prime target for palladium-catalyzed cross-coupling to generate diverse libraries for biological screening.
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Activation/Cyclization | Cascade reaction involving C-H bond activation and intramolecular cyclization to form the quinolinone ring. | High step-economy and access to complex derivatives. | nih.gov |
| Conrad-Limpach & Gould-Jacobs Reactions | Classical thermal cyclization methods starting from aniline (B41778) derivatives. | Well-established and scalable for certain substitution patterns. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions like the Friedländer synthesis. | Rapid, energy-efficient, and often leads to higher yields. | mdpi.com |
| Metal-Free Brønsted Acid Promotion | Reaction of α-diazo sulfonium (B1226848) salts with α-vinylanilines to form polysubstituted quinolines. | Avoids transition metal catalysts, offering a modular approach. | acs.org |
Opportunities for Continued Computational and Theoretical Studies
Computational chemistry offers powerful tools to accelerate the discovery and optimization of quinolinone-based compounds. dntb.gov.ua Density Functional Theory (DFT) calculations, in particular, have become invaluable for investigating the structural and electronic properties of quinoline derivatives. nih.gov Future computational work can provide deep insights into several key areas.
Opportunities for computational studies include:
Structure-Property Relationships : DFT can be used to calculate molecular properties such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index. nih.gov For this compound, such studies could clarify the electronic influence of the fluoro and iodo substituents on the reactivity and stability of the molecule.
Molecular Docking Simulations : These studies can predict the binding modes and affinities of novel quinolinone derivatives with biological targets, such as bacterial DNA gyrase or protein kinases. nih.gov This allows for the rational design of more potent and selective inhibitors, guiding synthetic efforts toward the most promising candidates. mdpi.com
Reaction Mechanism Elucidation : Computational modeling can be used to investigate the transition states and energy profiles of synthetic reactions, helping to optimize reaction conditions and predict regioselectivity. mdpi.com
ADME/Toxicity Prediction : In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new chemical entities. dntb.gov.ua This can help de-risk drug candidates early in the development process.
Q & A
Basic: What are the standard synthesis protocols for 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, and how do reaction conditions influence yield?
Answer:
A common approach involves halogenation and substitution reactions. For example, iodination of quinolinone derivatives (e.g., 8-fluoro-2-methylquinolin-4-amine) can be achieved using CuI catalysis under inert atmospheres. In a related synthesis (), 8-iodo-1H-quinolin-2-one was prepared via reflux with aryl halides, CuI (0.05 mmol), K₂CO₃ (2 mmol), and ethylene glycol in isopropanol (24 h, 92.4% yield). Key parameters include:
- Catalyst loading : CuI enhances coupling efficiency but may require optimization to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., isopropanol) improve solubility of intermediates.
- Temperature : Reflux conditions (typically 80–100°C) balance reaction rate and decomposition risks.
Contradictions in yield across studies may arise from impurities in starting materials or variations in workup protocols (e.g., silica gel chromatography vs. recrystallization) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Single-crystal X-ray diffraction (90 K, MoKα radiation) resolves molecular geometry and substituent orientations. For iodinated analogs, data collection parameters (e.g., absorption correction with SADABS) ensure accuracy in bond-length measurements (Table 1 in ) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, methyl groups in similar compounds show δ 2.0–2.6 ppm in DMSO-d₆ (). Fluorine-19 NMR can confirm fluoro-substituent integration .
- MS-ESI : Used to validate molecular weight (e.g., MH+ peaks in ).
Basic: What safety protocols are essential when handling iodinated and fluorinated quinolinones?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., HI from iodination).
- Waste disposal : Halogenated waste must be segregated and treated as hazardous (). Spill kits with neutralizing agents (e.g., sodium bicarbonate) are critical for iodine-containing compounds .
Advanced: How can reaction yields be optimized for introducing iodine at the 3-position of the quinolinone scaffold?
Answer:
- Catalyst screening : Replace CuI with Pd-based catalysts (e.g., Pd(PPh₃)₄) for milder conditions, though cost may increase.
- Solvent effects : Test DMF or DMSO for improved iodination rates, but monitor stability of the quinolinone core.
- Additives : Ethylene glycol () reduces metal aggregation, while phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity.
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 1–2 h, potentially improving yield by minimizing decomposition .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
- Solvent selection : Slow evaporation of methanol (4–6 weeks) promotes crystal growth (). Mixed solvents (e.g., methanol/dichloromethane) adjust polarity for better nucleation.
- Temperature control : Crystallization at 90 K () minimizes thermal motion artifacts.
- Crystal mounting : Paratone N oil prevents solvent inclusion during X-ray analysis. Contradictions in lattice parameters may stem from polymorphism; DSC/TGA can identify stable polymorphs .
Advanced: How does the 3-iodo substituent influence biological activity compared to other halogens in similar quinolinones?
Answer:
- Electron-withdrawing effects : Iodo groups increase lipophilicity and steric bulk, potentially enhancing membrane permeability but reducing solubility.
- Biological assays : Fluorinated analogs ( ) show varied activity in kinase inhibition assays. For iodinated derivatives, radiolabeling (¹²⁵I) enables tracer studies in receptor binding.
- SAR studies : Compare IC₅₀ values of iodo vs. bromo/chloro derivatives in enzymatic assays to quantify halogen effects .
Advanced: How should researchers resolve contradictions in reported melting points or spectral data for this compound?
Answer:
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >95%.
- Interlab validation : Cross-check NMR data with databases (e.g., IUCr journals) or replicate synthesis using protocols from and .
- Crystallographic validation : Compare unit cell parameters (e.g., space group P2₁/c in ) to rule out polymorphic discrepancies .
Advanced: What methodologies enable the introduction of alternative substituents (e.g., trifluoromethyl) at the 2-methyl position?
Answer:
- Directed C–H functionalization : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to selectively replace methyl with CF₃.
- Radical trifluoromethylation : Employ Togni’s reagent (Umemiya’s protocol) under blue LED irradiation.
- Post-functionalization : Convert 2-methyl to 2-carboxylic acid via oxidation, then couple with CF₃-containing amines ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
